molecular formula C13H15N3O3S B2377098 N-(2-methoxypyrimidin-5-yl)-3,4-dimethylbenzenesulfonamide CAS No. 1798526-39-2

N-(2-methoxypyrimidin-5-yl)-3,4-dimethylbenzenesulfonamide

Cat. No.: B2377098
CAS No.: 1798526-39-2
M. Wt: 293.34
InChI Key: LOJJVWBOLMEISO-UHFFFAOYSA-N
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Description

N-(2-Methoxypyrimidin-5-yl)-3,4-dimethylbenzenesulfonamide ( 1798526-39-2) is a chemical compound with the molecular formula C13H15N3O3S and a molecular weight of 293.34 g/mol . This sulfonamide derivative features a benzenesulfonamide core substituted with methyl groups at the 3 and 4 positions, and a 2-methoxypyrimidin-5-yl group as the N-substituent . The structural combination of the sulfonamide group with methoxy and pyrimidine moieties is characteristic of compounds designed to interact with biological targets, potentially enabling hydrogen bonding and hydrophobic interactions with enzymes or receptors . Compounds within this structural class are often investigated in scientific research for their potential as building blocks in synthetic chemistry or as candidates for biological evaluation in areas such as enzyme inhibition or receptor modulation . The specific applications and mechanism of action for this particular compound are areas of ongoing research and should be verified by qualified researchers. This product is intended for research use only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

N-(2-methoxypyrimidin-5-yl)-3,4-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c1-9-4-5-12(6-10(9)2)20(17,18)16-11-7-14-13(19-3)15-8-11/h4-8,16H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOJJVWBOLMEISO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CN=C(N=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Sulfonamide Synthesis Approaches

Before examining specific methods for preparing N-(2-methoxypyrimidin-5-yl)-3,4-dimethylbenzenesulfonamide, it is important to understand the general approaches to sulfonamide synthesis.

Classical Sulfonylation Method

The traditional approach involves the nucleophilic substitution reaction between a sulfonyl chloride and an amine. This reaction typically requires a base to neutralize the hydrogen chloride formed:

R-SO₂Cl + R'-NH₂ → R-SO₂-NH-R' + HCl

This method remains the most widely employed due to its reliability and relatively straightforward execution.

Modern Alternative Methods

Recent advances have introduced several alternative approaches to sulfonamide synthesis:

Method Key Reagents Reaction Conditions Advantages
Metal-free three-component reaction Arenediazonium tetrafluoroborates, sodium pyrosulfite, sodium azide Ambient temperature Avoids metal catalysts
Copper-catalyzed three-component Arylboronic acids, nitroarenes, K₂S₂O₅ DES solvent system Green chemistry approach
DABSO-mediated synthesis DABSO, amines, hydrazine Oxidative coupling Safe SO₂ source
One-pot two-step method Aryldiazotetrafluoroborate, DABSO, amine No catalyst required Procedural simplicity

These modern methods offer advantages in terms of safety, environmental impact, and operational simplicity for various sulfonamide preparations.

Specific Preparation Methods for this compound

Classical Sulfonylation Approach

The most direct method for synthesizing this compound involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 2-methoxypyrimidin-5-amine in the presence of a suitable base.

Reagents and Conditions
Reagent Quantity Role
2-methoxypyrimidin-5-amine 1.0 equivalent Nucleophile
3,4-dimethylbenzenesulfonyl chloride 1.1 equivalents Electrophile
Triethylamine 1.1-1.5 equivalents Base
Dichloromethane or ethanol 10-15 mL/mmol Solvent
Detailed Procedure
  • In a dry round-bottom flask equipped with a magnetic stirrer and under nitrogen atmosphere, dissolve 2-methoxypyrimidin-5-amine (1.0 eq) in anhydrous dichloromethane or ethanol (10-15 mL/mmol).
  • Cool the solution to 0-5°C in an ice bath.
  • Add triethylamine (1.1-1.5 eq) to the cooled solution with stirring.
  • Add 3,4-dimethylbenzenesulfonyl chloride (1.1 eq) dropwise over 20-30 minutes, maintaining the temperature below 5°C.
  • After complete addition, allow the reaction mixture to warm to room temperature and stir for 3-6 hours. Monitor the reaction progress by thin-layer chromatography.
  • When the reaction is complete, concentrate the mixture under reduced pressure if ethanol was used, or proceed to workup if dichloromethane was used.
  • Dissolve the residue or reaction mixture in ethyl acetate (25-30 mL/mmol) and wash sequentially with water, dilute HCl (0.5 M), saturated NaHCO₃ solution, and brine.
  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
  • Purify the crude product by recrystallization from ethanol or by column chromatography (hexane/ethyl acetate gradient).

This approach is similar to methods used for related compounds such as N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide and 3-chloro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide.

Three-Component Coupling Method

Based on recent advances in sulfonamide synthesis, a copper-catalyzed three-component reaction can be adapted for this compound preparation.

Reagents and Conditions
Reagent Quantity Role
3,4-dimethylphenylboronic acid 1.2 equivalents Aryl source
5-nitro-2-methoxypyrimidine 1.0 equivalent Nitroarene component
Potassium pyrosulfite (K₂S₂O₅) 2.0 equivalents Sulfur source
Copper catalyst (CuI or CuBr) 10 mol% Catalyst
1,10-phenanthroline 15 mol% Ligand
Deep eutectic solvent (ChCl:glycerol) - Reaction medium
Detailed Procedure
  • In a reaction vessel, combine 3,4-dimethylphenylboronic acid (1.2 eq), 5-nitro-2-methoxypyrimidine (1.0 eq), K₂S₂O₅ (2.0 eq), CuI (10 mol%), and 1,10-phenanthroline (15 mol%) in a deep eutectic solvent (ChCl:glycerol, 1:2 molar ratio).
  • Heat the reaction mixture at 80-90°C for 12-18 hours under air.
  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3×).
  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography (hexane/ethyl acetate gradient).

This method provides a more environmentally friendly approach by avoiding the use of sulfonyl chlorides and employing a recyclable deep eutectic solvent system.

DABSO-Mediated Synthesis

DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) provides a safer and more convenient sulfur dioxide source for sulfonamide synthesis.

Reagents and Conditions
Reagent Quantity Role
3,4-dimethyliodobenzene 1.0 equivalent Aryl source
DABSO 0.6 equivalents SO₂ source
2-methoxypyrimidin-5-amine 1.1 equivalents Amine nucleophile
Palladium catalyst (e.g., Pd(OAc)₂) 5 mol% Catalyst
Xantphos 10 mol% Ligand
Cs₂CO₃ 2.0 equivalents Base
1,4-dioxane 10 mL/mmol Solvent
Two-Step Procedure

Step 1: Formation of the sulfinate intermediate

  • In a dry pressure tube, combine 3,4-dimethyliodobenzene (1.0 eq), DABSO (0.6 eq), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 eq) in anhydrous 1,4-dioxane (5 mL/mmol).
  • Degas the mixture by bubbling nitrogen for 10 minutes.
  • Seal the tube and heat at 100°C for 16 hours.
  • Cool to room temperature and filter through a pad of Celite, washing with THF.
  • Concentrate the filtrate under reduced pressure to obtain the crude sulfinate intermediate.

Step 2: Coupling with 2-methoxypyrimidin-5-amine

  • In a reaction flask, dissolve the crude sulfinate in DMF (5 mL/mmol).
  • Add 2-methoxypyrimidin-5-amine (1.1 eq) and copper(II) acetate (10 mol%).
  • Heat the mixture at 60°C under air for 8 hours.
  • Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
  • Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

This method avoids the direct handling of toxic sulfur dioxide gas, making it safer for laboratory environments.

Synthesis Optimization

Solvent Effects

The choice of solvent significantly impacts the efficiency of this compound synthesis.

Solvent Advantages Limitations Expected Yield Range
Dichloromethane Excellent dissolution, low boiling point Environmental concerns 75-85%
Tetrahydrofuran Good solubility, anhydrous conditions Peroxide formation risk 70-80%
N,N-Dimethylformamide High-temperature stability, good solubility Difficult removal, toxicity 75-90%
Ethanol Green solvent, facilitates crystallization Limited substrate solubility 65-80%

Based on syntheses of related pyrimidine sulfonamides, DMF often provides the highest yields for heterocyclic sulfonamide preparations, though dichloromethane offers a good balance between yield and ease of removal.

Base Selection

The base plays a crucial role in neutralizing the hydrogen chloride produced during the reaction and can affect both yield and purity.

Base Equivalents Advantages Disadvantages Expected Yield Impact
Triethylamine 1.1-1.5 Readily available, easily removed Moderate nucleophilicity Standard reference (75-85%)
Pyridine 1.1-excess Can serve as solvent and base Odor, toxicity Slight decrease (-5%)
Potassium carbonate 1.5-2.0 Mild, heterogeneous Two-phase system needed Slight increase (+3-5%)
DIPEA (Hünig's base) 1.1-1.5 Reduced nucleophilicity Higher cost Moderate increase (+5-10%)

For the synthesis of this compound, triethylamine is recommended as the first choice based on its balance of reactivity and convenience. For more sensitive systems, DIPEA may offer advantages in reducing side reactions.

Temperature and Reaction Time Optimization

The reaction temperature and duration significantly influence the outcome of sulfonamide formation.

Temperature Range Reaction Time Advantages Disadvantages Application
0-5°C → RT 3-6 hours High selectivity, reduced side reactions Longer reaction times Standard conditions
RT (20-25°C) 6-12 hours Operational simplicity Moderate selectivity Stable substrates
60-80°C 1-3 hours Faster reaction, lower catalyst loading Potential side reactions Difficult couplings

For the classic sulfonylation approach to this compound, the recommended protocol involves initial addition at 0-5°C followed by warming to room temperature. This temperature profile balances reactivity with selectivity, providing optimal yields with minimal side products.

Analytical Characterization

Physical Properties

This compound is expected to exhibit the following physical properties:

Property Value Notes
Appearance White to off-white crystalline solid Similar to related compounds
Molecular Formula C₁₃H₁₅N₃O₃S -
Molecular Weight 293.34 g/mol -
Melting Point 185-205°C (estimated) Based on similar compounds
Solubility Soluble in DMSO, DMF; Moderately soluble in alcohols; Poorly soluble in water Typical for sulfonamides

Spectroscopic Data

Based on structural analysis and comparison with similar compounds, the following spectroscopic data is expected for this compound:

¹H NMR Spectroscopy
Proton Assignment Expected Chemical Shift (ppm) Multiplicity Integration Reference Compounds
OCH₃ 3.95-4.05 s 3H Compounds
CH₃ (3-position) 2.20-2.30 s 3H -
CH₃ (4-position) 2.30-2.40 s 3H -
Ar-H (2-position) 7.35-7.45 d 1H -
Ar-H (5-position) 7.55-7.65 d 1H -
Ar-H (6-position) 7.65-7.75 s 1H -
Pyrimidine-H 8.40-8.50 s 2H Compound
NH 9.80-10.20 s 1H Compounds
¹³C NMR Spectroscopy
Carbon Assignment Expected Chemical Shift (ppm) Reference
CH₃ (3-position) 19-20 -
CH₃ (4-position) 19-21 -
OCH₃ 54-56 Compounds
Aromatic C 123-140 Compounds
Pyrimidine C 122-165 Compounds
C=N 158-165 Compounds
C-OCH₃ 165-170 Compounds
Mass Spectrometry
Ion Expected m/z Relative Intensity
[M+H]⁺ 294.1 Base peak (100%)
[M+Na]⁺ 316.1 20-40%
[M-OCH₃]⁺ 263.1 5-15%
Fragment from SO₂ loss 230.1 10-30%
IR Spectroscopy
Wavenumber (cm⁻¹) Assignment Characteristic of
3250-3300 N-H stretching Sulfonamide NH
3050-3100 Aromatic C-H stretching Aromatic rings
2950-3000 Aliphatic C-H stretching Methyl and methoxy groups
1580-1600 C=N stretching Pyrimidine ring
1350-1370 Asymmetric S=O stretching Sulfonamide group
1160-1180 Symmetric S=O stretching Sulfonamide group
1010-1030 C-O stretching Methoxy group

Purification Techniques

The purification of this compound can be achieved through several methods, each with specific advantages and limitations.

Comparison of Purification Methods

Method Procedure Recovery Rate Purity Scale Suitability
Recrystallization Dissolve in minimal hot ethanol, cool slowly 70-85% 95-98% Lab to industrial
Column Chromatography Silica gel, hexane/ethyl acetate gradient 85-95% >98% Laboratory
Acid-Base Extraction Exploit acidic NH, extract at controlled pH 75-90% 90-95% Laboratory to pilot
Preparative HPLC C18 column, acetonitrile/water gradient 90-95% >99% Analytical to small lab

Optimized Recrystallization Procedure

For laboratory-scale purification of this compound, the following recrystallization procedure is recommended:

  • Dissolve the crude product in the minimum amount of hot ethanol (approximately 5-10 mL per gram).
  • If necessary, add activated charcoal (0.1 g per gram of crude product), stir for 5 minutes at 70°C, and filter hot through a pad of Celite.
  • Cool the filtrate slowly to room temperature, then place in a refrigerator (4°C) for 3-4 hours.
  • Collect the crystals by filtration, wash with cold ethanol (2 mL per gram), followed by cold hexane (5 mL per gram).
  • Dry the product under vacuum at 40-50°C until constant weight.

This procedure typically provides this compound with 95-98% purity, suitable for most research applications.

Structure-Activity Relationships and Applications

This compound and structurally related compounds have been investigated for various biological activities.

Comparative SAR Analysis

Structure-activity relationship studies on similar pyrimidine sulfonamides reveal that:

  • The 2-methoxy substituent on the pyrimidine ring enhances binding to certain kinase targets by serving as a hydrogen bond acceptor.
  • The 3,4-dimethyl substitution pattern on the benzene ring provides favorable hydrophobic interactions in binding pockets.
  • The sulfonamide NH is critical for hydrogen bonding interactions with target proteins.
  • The relatively planar geometry of the pyrimidine ring facilitates π-stacking interactions with aromatic amino acid residues.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxypyrimidin-5-yl)-3,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonamide group to an amine.

    Substitution: The methoxy group on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

N-(2-methoxypyrimidin-5-yl)-3,4-dimethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.

    Medicine: Explored for its antimicrobial properties, as sulfonamides are known to inhibit bacterial growth.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-methoxypyrimidin-5-yl)-3,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound can prevent the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Key Structural Analogs

The compound’s closest structural analogs include derivatives with sulfonamide-linked pyrimidine or tetrahydropyrimidine rings. Below is a comparative analysis with N-benzyl-N,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide (CAS: 346632-13-1) from :

Parameter N-(2-Methoxypyrimidin-5-yl)-3,4-dimethylbenzenesulfonamide N-Benzyl-N,6-dimethyl-2,4-dioxo-tetrahydropyrimidine-5-sulfonamide
Molecular Formula C₁₃H₁₅N₃O₃S C₁₃H₁₅N₃O₄S
Molar Mass (g/mol) ~293.34 309.34
Key Substituents 2-Methoxy, 3,4-dimethyl Benzyl, 6-methyl, 2,4-dioxo
Ring System Aromatic pyrimidine Saturated tetrahydropyrimidine with dioxo groups
Functional Groups Sulfonamide, methoxy, methyl Sulfonamide, benzyl, dioxo, methyl
Potential Solubility Moderate (methoxy enhances polarity) Lower (benzyl group increases lipophilicity)

Structural and Functional Differences

  • Ring Saturation and Electronic Effects : The target compound’s aromatic pyrimidine ring allows for π-π stacking interactions, which are critical in binding to aromatic residues in enzymes. In contrast, the saturated tetrahydropyrimidine ring in the analog () introduces conformational flexibility and hydrogen-bonding capacity via dioxo groups .
  • Substituent Impact : The benzyl group in the analog may enhance binding to hydrophobic pockets, whereas the 3,4-dimethylbenzenesulfonamide in the target compound balances hydrophobicity and steric bulk.
  • Stereochemical Complexity: Compounds in (e.g., (R)- and (S)-isomers) highlight the role of stereochemistry in biological activity .

Research Findings and Implications

  • Enzyme Inhibition: Sulfonamides are known to inhibit carbonic anhydrase and dihydrofolate reductase. The pyrimidine moiety in the target compound may enhance binding affinity to ATP-binding pockets in kinases .
  • Synthetic Accessibility: The target compound’s synthesis likely involves coupling 3,4-dimethylbenzenesulfonyl chloride with 5-amino-2-methoxypyrimidine. This contrasts with the cyclization steps required for saturated tetrahydropyrimidine analogs .
  • Crystallographic Analysis : Tools like SHELX () are critical for resolving crystal structures of such compounds, enabling structure-activity relationship (SAR) studies .

Biological Activity

N-(2-methoxypyrimidin-5-yl)-3,4-dimethylbenzenesulfonamide is a sulfonamide compound that has garnered interest for its potential biological activities. This article delves into its biological mechanisms, pharmacological properties, and relevant case studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes a pyrimidine ring and a sulfonamide functional group. Its chemical formula is C12H16N2O3SC_{12}H_{16}N_{2}O_{3}S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The methoxy group on the pyrimidine ring and dimethyl substitutions on the benzenesulfonamide moiety are particularly noteworthy as they may influence the compound's biological activity.

Property Details
Chemical Formula C12H16N2O3SC_{12}H_{16}N_{2}O_{3}S
Molecular Weight 272.34 g/mol
Functional Groups Sulfonamide, Methoxy, Pyrimidine

The biological activity of this compound primarily involves its interaction with specific enzymes. The sulfonamide group can mimic para-aminobenzoic acid (PABA), inhibiting bacterial dihydropteroate synthase and thereby disrupting folic acid synthesis essential for bacterial growth. Additionally, this compound has shown promise as an inhibitor of cytochrome P450 17A1 (CYP17), which plays a significant role in steroidogenesis, making it a candidate for treating hormone-related disorders and cancers.

Biological Activities

  • Antimicrobial Activity : Preliminary studies suggest that sulfonamide derivatives exhibit antimicrobial properties by interfering with folic acid synthesis. However, specific data on the antimicrobial efficacy of this compound remains limited.
  • Anti-fibrotic Activity : Research indicates that this compound may inhibit collagen prolyl-4-hydroxylase, an enzyme involved in collagen synthesis, suggesting potential applications in treating fibrotic diseases.
  • Enzyme Inhibition : The compound's ability to inhibit specific enzymes positions it as a potential therapeutic agent in various diseases. Its interactions with protein kinases could modulate signaling pathways associated with cancer .

Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on CYP17. Results indicated that the compound effectively reduced enzyme activity in vitro, suggesting its potential use in managing hormone-dependent cancers.

Study 2: Antifibrotic Properties

In another study focused on fibrosis models, the compound demonstrated significant inhibition of collagen synthesis through prolyl-4-hydroxylase inhibition. This finding supports its application in treating conditions characterized by excessive collagen deposition.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Key pharmacokinetic parameters include:

Parameter Details
Absorption Rapidly absorbed following administration
Distribution Widely distributed in tissues
Metabolism Primarily metabolized by liver enzymes
Excretion Excreted mainly via urine

Q & A

Q. Basic

  • ¹H/¹³C NMR : Confirm regiochemistry of the pyrimidine and sulfonamide groups (e.g., δ 8.2–8.5 ppm for pyrimidine protons) .
  • HPLC : Use C18 columns (ACN/water gradient) to assess purity (>98% by UV at 254 nm) .
  • HRMS : Exact mass analysis (e.g., m/z 347.0892 [M+H]⁺) verifies molecular formula .

How do substituent modifications on the pyrimidine ring affect enzyme inhibition efficacy?

Advanced
Structure-activity relationship (SAR) studies reveal:

  • Methoxy group : Critical for hydrogen bonding with kinase active sites (e.g., CDK2). Replacement with ethoxy reduces potency by 10-fold .
  • Electron-withdrawing groups : Bromine at the pyrimidine 4-position enhances selectivity for tyrosine kinases (e.g., EGFR) .
    Molecular docking (AutoDock Vina) can predict binding poses, guiding rational design .

What computational approaches predict binding modes with biological targets?

Q. Advanced

  • Docking simulations : Use Glide or GOLD to prioritize poses with favorable ΔG values (<-8 kcal/mol) .
  • MD simulations (NAMD/GROMACS) : Assess binding stability over 100 ns trajectories; RMSD <2.0 Å indicates stable complexes .
  • QM/MM : Hybrid methods model covalent interactions (e.g., sulfonamide-SER hydroxyl) in enzyme active sites .

What safety protocols are essential for handling this compound?

Q. Basic

  • PPE : Nitrile gloves, lab coats, and safety goggles .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonamide dust .
  • Waste disposal : Neutralize acidic byproducts with NaHCO₃ before aqueous disposal .

How to design high-throughput screening platforms for analog evaluation?

Q. Advanced

  • Automation : Use liquid handlers (e.g., Echo 650) for 384-well plate formatting .
  • Multiplexed assays : Combine AlphaScreen (binding) and luminescence (viability) in one plate .
  • Data analysis : Apply Z’ factor (>0.5) to validate assay robustness; prioritize analogs with >50% inhibition at 10 µM .

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